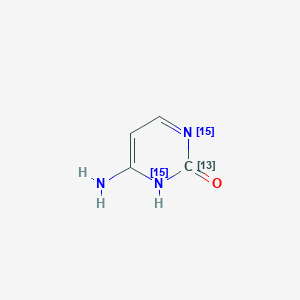

5-Hydroxycytosine-13C,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H5N3O |

|---|---|

Molecular Weight |

114.08 g/mol |

IUPAC Name |

6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one |

InChI |

InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i4+1,6+1,7+1 |

InChI Key |

OPTASPLRGRRNAP-XZQGXACKSA-N |

Isomeric SMILES |

C1=C([15NH][13C](=O)[15N]=C1)N |

Canonical SMILES |

C1=C(NC(=O)N=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of 5-Hydroxycytosine-¹³C,¹⁵N₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethylcytosine (5-hmC) is a pivotal epigenetic modification, representing the "sixth base" of the mammalian genome. It is generated through the oxidation of 5-methylcytosine (5-mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1] Initially considered a transient intermediate in the DNA demethylation pathway, 5-hmC is now recognized as a stable epigenetic mark with distinct roles in gene regulation, cellular differentiation, and the development of various diseases, including cancer and neurological disorders.[2] The stable isotope-labeled form, 5-Hydroxycytosine-¹³C,¹⁵N₂, serves as a critical tool for the accurate and sensitive quantification of 5-hmC levels in biological samples, primarily utilized as an internal standard in mass spectrometry-based methods.[3][4] This guide provides a comprehensive overview of the biological significance of 5-hmC, with a focus on the application of its isotopically labeled form in research and drug development.

Data Presentation: Quantitative Levels of 5-Hydroxymethylcytosine in Human Tissues

The abundance of 5-hmC varies significantly across different human tissues and is often dysregulated in disease states. The use of highly sensitive techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution, allows for the precise quantification of these levels.

| Tissue Type | Condition | 5-hmC Percentage of Total Nucleosides | Reference |

| Brain | Normal | 0.67% | [5] |

| Liver | Normal | 0.46% | [5] |

| Kidney | Normal | 0.38% | [5] |

| Colon | Normal | 0.45% | [5] |

| Rectum | Normal | 0.57% | [5] |

| Lung | Normal | 0.18% | [5] |

| Heart | Normal | 0.05% | [5] |

| Breast | Normal | 0.06% | [5] |

| Placenta | Normal | 0.05% | [5] |

| Colorectal | Cancerous | 0.02–0.06% | [5] |

| Lung | Cancerous (Metastatic) | 0.013 ± 0.003% | [2] |

| Blood | Healthy Controls | 0.023 ± 0.006% | [2] |

Experimental Protocols

Quantification of 5-Hydroxymethylcytosine by LC-MS/MS with Stable Isotope Dilution

This protocol outlines a general method for the quantification of global 5-hmC levels in genomic DNA using 5-Hydroxycytosine-¹³C,¹⁵N₂ as an internal standard.

1. DNA Extraction and Quantification:

-

Extract genomic DNA from cells or tissues using a standard DNA extraction kit with proteinase K and RNase A treatment.

-

Assess the purity and concentration of the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.

2. DNA Hydrolysis:

-

To 1-5 µg of genomic DNA, add a known amount of 5-Hydroxycytosine-¹³C,¹⁵N₂ internal standard.

-

Add nuclease P1 (2 units in 20 mM sodium acetate, pH 5.2) and incubate at 37°C for 2 hours.

-

Add alkaline phosphatase (1 unit in 100 mM Tris-HCl, pH 7.5) and incubate at 37°C for an additional 1 hour to hydrolyze the DNA into individual nucleosides.

3. Sample Preparation for LC-MS/MS:

-

Centrifuge the hydrolyzed DNA sample to pellet any undigested material.

-

Transfer the supernatant containing the nucleosides to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reverse-phase column is typically used for the separation of nucleosides.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 0% to 20% Mobile Phase B over 10-15 minutes is a common starting point.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

5-hydroxymethyl-2'-deoxycytidine (5-hmdC): m/z 258.1 → 142.1

-

5-hydroxymethyl-2'-deoxycytidine-¹³C,¹⁵N₂ (internal standard): m/z 261.1 → 145.1

-

-

Data Analysis: Quantify the amount of 5-hmC in the sample by comparing the peak area of the endogenous 5-hmdC to the peak area of the known amount of the ¹³C,¹⁵N₂-labeled internal standard.

-

Signaling Pathways and Experimental Workflows

5-Hydroxymethylcytosine in Wnt Signaling and Chondrogenesis

5-hmC plays a regulatory role in chondrogenic differentiation, a process significantly influenced by the Wnt signaling pathway.[6] Increased 5-hmC levels are associated with the activation of key chondrogenic genes.[6]

Caption: Wnt signaling pathway's influence on chondrogenesis via TET-mediated 5-hmC modification.

5-Hydroxymethylcytosine in the Glutamatergic Synapse and Neuroplasticity

In the central nervous system, 5-hmC is highly abundant and is implicated in neuronal function and plasticity.[5] It is associated with the regulation of genes involved in the glutamatergic synapse, which is crucial for learning and memory.[7]

Caption: Role of 5-hmC in activity-dependent gene expression at the glutamatergic synapse.

References

- 1. Tissue type is a major modifier of the 5-hydroxymethylcytosine content of human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stable 5-hydroxymethylcytosine (5hmC) acquisition marks gene activation during chondrogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cusabio.com [cusabio.com]

TET enzyme-mediated oxidation of 5-methylcytosine

An In-depth Technical Guide to TET Enzyme-Mediated Oxidation of 5-methylcytosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation, primarily the addition of a methyl group to the fifth carbon of cytosine to form 5-methylcytosine (5mC), is a cornerstone of epigenetic regulation in mammals.[1][2] This modification is critical for orchestrating gene expression, maintaining genomic stability, and defining cellular identity.[3][4] While once considered a stable, repressive mark, the discovery of the Ten-eleven translocation (TET) family of enzymes has revolutionized our understanding, revealing a dynamic process of DNA demethylation. TET enzymes are central to erasing DNA methylation marks, playing pivotal roles in embryonic development, cellular differentiation, and neurological function.[1][3][4]

The three members of this family, TET1, TET2, and TET3, are dioxygenases that iteratively oxidize 5mC, initiating its removal.[3][4][5] Dysregulation of TET enzyme activity is a hallmark of various diseases, most notably hematological malignancies and solid tumors, making them a subject of intense research and a promising target for novel therapeutic strategies.[6][7][8] This guide provides a comprehensive technical overview of the biochemical mechanisms of TET enzymes, the pathways they initiate, their biological significance, methods for their study, and their relevance to drug development.

Core Biochemical Mechanism

TET proteins are members of the Fe(II) and α-ketoglutarate (α-KG)-dependent dioxygenase superfamily.[1][2][9] They catalyze the oxidation of the methyl group of 5mC in a sequential, three-step reaction. This process incorporates an oxygen atom from molecular oxygen (O₂) into the substrate.[1]

The iterative oxidation proceeds as follows:

-

5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC): The first oxidation converts 5mC into the stable epigenetic mark, 5hmC.[1][3]

-

5hmC to 5-formylcytosine (5fC): TET enzymes can further oxidize 5hmC to 5fC.[1][3][4]

-

5fC to 5-carboxylcytosine (5caC): The final oxidation step converts 5fC to 5caC.[1][3][4]

This catalytic cycle is dependent on several key co-factors. The enzyme's active site contains a highly conserved triad of two histidine and one aspartic acid residues that hold the essential Fe(II) ion.[1] The co-substrate α-KG binds to the Fe(II) ion and is converted to succinate and CO₂ during the reaction.[1] Ascorbate (Vitamin C) is also a critical cofactor, thought to help maintain the iron in its reduced Fe(II) state, thus promoting optimal enzyme activity.[10]

Pathways of DNA Demethylation

The oxidized products generated by TET enzymes serve as intermediates for restoring unmodified cytosine through two primary mechanisms: active, repair-based demethylation and passive, replication-dependent dilution.[3][9][11]

Active DNA Demethylation: This pathway involves the recognition and excision of the advanced oxidation products, 5fC and 5caC, by the enzyme Thymine-DNA Glycosylase (TDG).[5][9][12] TDG cleaves the N-glycosidic bond between the base and the deoxyribose sugar, creating an abasic (AP) site. This site is then processed by the Base Excision Repair (BER) machinery, which ultimately inserts an unmodified cytosine, thereby completing the demethylation cycle.[1][5][9]

Passive DNA Demethylation: The presence of oxidized methylcytosines, particularly 5hmC, can lead to a passive loss of methylation during DNA replication.[10][12] The maintenance DNA methyltransferase, DNMT1, which normally copies the methylation pattern to the newly synthesized strand, recognizes 5hmC poorly.[3][13] This results in a progressive, replication-dependent dilution of the modified mark across cell divisions.[3][10]

Biological Roles and Clinical Significance

TET enzymes and their products are integral to numerous biological processes and are increasingly implicated in human disease.

-

Development and Reprogramming: TET enzymes are crucial for the epigenetic reprogramming of the genome that occurs during early embryogenesis, particularly the rapid demethylation of the paternal genome immediately after fertilization.[1][12]

-

Stem Cell Function: High levels of 5hmC are found in embryonic stem cells (ESCs), where TET proteins help maintain pluripotency and regulate differentiation.[14]

-

Cancer: TET enzymes, particularly TET2, act as tumor suppressors.[6] Loss-of-function mutations in TET2 are among the most frequent genetic alterations in a wide range of hematological malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), and are often considered early events in oncogenesis.[2][6] In many solid tumors, TET expression is downregulated, leading to global changes in 5hmC levels.[8][13]

-

Metabolic Link to Cancer: The activity of TET enzymes is directly linked to cellular metabolism. Mutations in the isocitrate dehydrogenase genes (IDH1 and IDH2) produce the oncometabolite R-2-hydroxyglutarate (2-HG), a competitive inhibitor of α-KG-dependent dioxygenases, including TET enzymes.[8][10][15] This inhibition leads to a profound reduction in 5hmC levels, contributing to a hypermethylated state and driving cancer progression.[8]

Quantitative Data on 5mC Oxidation Products

The levels of 5mC derivatives vary significantly across different cell types and tissues. Highly sensitive methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled their precise quantification.[16][17][18]

Table 1: Levels of 5mC Oxidation Products in Human Cells and Tissues (Data expressed as modifications per 10⁶ nucleosides)

| Cell/Tissue Type | 5-hydroxymethyl-dC (5-HmdC) | 5-formyl-dC (5-FodC) | 5-carboxyl-dC (5-CadC) | Reference |

| HEK293T (TET1 Overexpression) | Marked Increase | Marked Increase | Marked Increase | [16] |

| HeLa Cells | 31.2 | 0.67 | 0.27 | [17] |

| WM-266-4 Melanoma Cells | 12.2 | 0.69 | 0.29 | [17] |

| Human Brain (Cerebellum) | 1550 | 1.7 | 0.15 | [17] |

Data highlights that 5hmC is the most abundant oxidation product, often by orders of magnitude, compared to 5fC and 5caC.[16][17] The brain shows particularly high levels of 5hmC, reflecting its role in neuronal function.[14][17]

Experimental Protocols and Methodologies

Studying TET enzyme activity and the distribution of 5mC oxidation products requires specialized techniques.

Protocol 1: In Vitro TET Enzyme Activity Assay

This protocol assesses the catalytic activity of purified TET proteins on a DNA substrate.

-

Reaction Setup: Combine the following components in a 50 µL reaction volume:

-

Incubation: Incubate the reaction at 37°C for 40 minutes to 3 hours.[19][20] For kinetic studies, shorter incubation times (e.g., 2.5 minutes) may be necessary as the enzyme can be unstable.[19]

-

Product Detection & Analysis:

-

LC-MS/MS: Purify the DNA, digest it to single nucleosides, and analyze via LC-MS/MS for the most accurate quantification of 5hmC, 5fC, and 5caC.[18][19]

-

Colorimetric ELISA-like Assay: Use a kit where a methylated substrate is coated on a plate. After the enzyme reaction, a specific antibody detects the newly formed 5hmC, and a secondary antibody provides a colorimetric readout.[21][22]

-

MALDI-TOF Mass Spectrometry: A rapid method where short oligonucleotide substrates are used. After the reaction and desalting, the mass shift corresponding to the addition of oxygen atoms (+16 Da for 5hmC, +30 Da for 5fC) can be detected.[20]

-

Protocol 2: In Vivo TET Activity Assay in Cultured Cells

This method measures the ability of TET enzymes to generate oxidized bases within a cellular context.

-

Cell Culture and Transfection: Seed HEK293T cells (which have low endogenous 5hmC) in a six-well plate.[19] Transfect the cells with an expression vector encoding a TET protein (e.g., FLAG-tagged mouse Tet1).[19] High transfection efficiency is crucial.[19]

-

Incubation: Culture the cells for 48-72 hours post-transfection to allow for protein expression and enzymatic activity.

-

Genomic DNA Isolation: Harvest the cells and isolate high-quality genomic DNA using a standard kit.

-

Quantification of Modified Bases:

-

Digest 10-20 µg of genomic DNA to its constituent nucleosides using a cocktail of enzymes (e.g., DNA Degradase Plus™).[23]

-

Perform quantitative analysis of 5mC, 5hmC, 5fC, and 5caC levels using a sensitive LC-MS/MS method with stable isotope-labeled standards for accuracy.[16][18]

-

Compare the levels in TET-overexpressing cells to control (mock-transfected) cells to determine the in vivo activity.[16]

-

Methods for Genome-Wide Analysis

Distinguishing 5mC from 5hmC is critical for accurate epigenetic mapping, as standard bisulfite sequencing cannot differentiate between them.[14][24]

-

Oxidative Bisulfite Sequencing (oxBS-Seq): This method involves two parallel experiments. In one, standard bisulfite sequencing (BS-Seq) converts C to U, while 5mC and 5hmC remain as C. In the other, a chemical oxidant (potassium perruthenate) specifically converts 5hmC to 5fC.[25] Subsequent bisulfite treatment converts this 5fC to U. By comparing the two datasets, the positions of 5mC (C in both) and 5hmC (C in BS-Seq, T in oxBS-Seq) can be determined at single-base resolution.[14][25]

-

hMeDIP-Seq (5hmC DNA Immunoprecipitation): This antibody-based enrichment method uses an antibody specific for 5hmC to pull down DNA fragments containing this modification.[23] The enriched DNA is then sequenced to reveal the genomic locations of 5hmC enrichment.

Therapeutic Targeting and Drug Development

The central role of TET enzymes in cancer has made them attractive targets for therapeutic intervention.

Table 2: Strategies for Targeting TET Pathways in Drug Development

| Strategy | Rationale | Example Compounds/Approaches | Disease Context | Reference |

| TET Activation | Restore tumor suppressor function of TETs in cancers with TET loss-of-function or IDH mutations. | Vitamin C (Ascorbate): Acts as a cofactor to enhance TET activity. | AML, Melanoma | [10][13] |

| IDH1/2 Inhibitors (e.g., Ivosidenib, Enasidenib): Block production of the oncometabolite 2-HG, thereby relieving TET inhibition. | IDH-mutant AML, Glioma | [10][15] | ||

| Mitoxantrone: Identified as a potent TET agonist in a cell-based screen. | Leukemia | [10] | ||

| TET Inhibition | Induce synthetic lethality in TET2-mutant cancers by inhibiting the compensatory activity of TET1/TET3. | 2-Hydroxyglutarate (2-HG): A natural, competitive TET inhibitor. | N/A (Endogenous) | [8][26] |

| Bobcat339: A cytosine-based small molecule inhibitor of TET1 and TET2. | Research Tool | [27][28] | ||

| TETi76: A potent α-KG antagonist designed as a specific TET inhibitor. | Preclinical (MDS) | [26] |

The development of specific TET agonists and inhibitors is an active area of research. For cancers driven by TET2 loss-of-function, a promising strategy is based on the concept of synthetic lethality, where the survival of malignant cells becomes dependent on the remaining TET1 or TET3 enzymes.[26] A transient inhibition of these compensating enzymes could selectively eliminate the cancerous clone.[26]

Conclusion

The TET family of enzymes are master regulators of the epigenome, initiating the removal of DNA methylation through a sophisticated oxidation- and repair-based mechanism. Their function is essential for normal development and cellular homeostasis, while their dysregulation is a key factor in the pathogenesis of cancer and other diseases. The ongoing development of robust quantitative assays and specific chemical modulators is paving the way for a deeper understanding of their biological roles and for the design of novel epigenetic therapies targeting this critical pathway.

References

- 1. TET enzymes - Wikipedia [en.wikipedia.org]

- 2. A mechanistic overview of TET-mediated 5-methylcytosine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of TET enzymes in DNA methylation, development, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Connections between TET proteins and aberrant DNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. epigenie.com [epigenie.com]

- 15. biocompare.com [biocompare.com]

- 16. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative assessment of Tet-induced oxidation products of 5-methylcytosine in cellular and tissue DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantitative Assessment of the Oxidation Products of 5-Methylcytosine in DNA by Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 19. Enzymatic Analysis of Tet Proteins: Key Enzymes in the Metabolism of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Rapid Mass Spectrometric Method for the Measurement of Catalytic Activity of Ten-Eleven Translocation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. TET Hydroxylase Activity Quantification Kit (Colorimetric) (ab156912) | Abcam [abcam.com]

- 22. Epigenase 5mC-Hydroxylase TET Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

- 23. epigenie.com [epigenie.com]

- 24. 5-hmC detection - Jena Bioscience [jenabioscience.com]

- 25. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ashpublications.org [ashpublications.org]

- 27. researchgate.net [researchgate.net]

- 28. "The Synthesis of a Novel TET Inhibitor and its Inhibition of the TET E" by Elizabeth G. LaCroix [scarab.bates.edu]

The Role of 5-hydroxymethylcytosine in Gene Expression: A Technical Guide for Researchers

An In-depth Examination of the "Sixth Base" and its Regulatory Functions in Health and Disease

Executive Summary

5-hydroxymethylcytosine (5-hmC) has emerged as a critical epigenetic modification with distinct and significant roles in the regulation of gene expression. Initially considered merely a transient intermediate in the DNA demethylation process, a growing body of evidence now establishes 5-hmC as a stable epigenetic mark in its own right. This technical guide provides a comprehensive overview of the function of 5-hmC in gene expression regulation, intended for researchers, scientists, and drug development professionals. We delve into the enzymatic regulation of 5-hmC, its genomic distribution, its multifaceted roles in transcription, and its implications in development and disease. This guide also presents detailed methodologies for the detection and quantification of 5-hmC, alongside quantitative data and visual representations of key pathways to facilitate a deeper understanding of this pivotal epigenetic marker.

Introduction: Beyond a Demethylation Intermediate

For decades, 5-methylcytosine (5-mC) was considered the primary epigenetic modification of DNA in mammals, predominantly associated with gene silencing.[1] The discovery of 5-hydroxymethylcytosine (5-hmC), an oxidized derivative of 5-mC, has fundamentally reshaped our understanding of the epigenome.[1] Generated by the Ten-Eleven Translocation (TET) family of dioxygenases, 5-hmC is now recognized not just as a fleeting step in the removal of DNA methylation but as a stable and functionally significant "sixth base" of the genome.[2][3] Its tissue-specific distribution and dynamic changes during development and disease underscore its importance in cellular identity and function.[4][5]

The Enzymatic Machinery of 5-hmC Metabolism

The levels and genomic location of 5-hmC are tightly controlled by a series of enzymatic reactions that constitute the active DNA demethylation pathway.

The "Writers": TET Family Dioxygenases

The Ten-Eleven Translocation (TET) family of enzymes, including TET1, TET2, and TET3, are the primary "writers" of 5-hmC. These Fe(II) and α-ketoglutarate-dependent dioxygenases catalyze the oxidation of 5-mC to 5-hmC.[6] TET enzymes can further oxidize 5-hmC to 5-formylcytosine (5-fC) and 5-carboxylcytosine (5-caC), which are then excised by Thymine DNA Glycosylase (TDG) and replaced with an unmodified cytosine through the base excision repair (BER) pathway, completing the demethylation process.[2]

Regulation of TET Enzyme Activity

The activity of TET enzymes is modulated by various signaling pathways and metabolic states, providing a mechanism to integrate extracellular signals with epigenetic regulation.

-

Wnt Signaling: The Wnt signaling pathway has been shown to be inhibited by TET enzymes. TET3 can mediate cell-fate decisions by inhibiting Wnt signaling, and loss of TET1 can lead to the activation of the Wnt/β-catenin pathway.[3][7]

-

TGF-β Signaling: The Transforming Growth Factor-β (TGF-β) pathway can be inhibited by TET3. Conversely, TGF-β signaling can stimulate the expression of DNA methyltransferases (DNMTs) which can lead to the silencing of TET genes.[6][8]

-

Notch and Sonic Hedgehog (SHH) Signaling: TET enzymes also play a role in controlling the expression of molecules involved in the Notch and SHH signaling pathways, which are crucial for embryonic development.[6][9]

Genomic Distribution of 5-hmC: A Tale of Two Functions

The genomic localization of 5-hmC is non-random and provides critical insights into its regulatory roles. Unlike 5-mC, which is often found in silenced promoters, 5-hmC is enriched in distinct genomic regions associated with both active and poised gene states.

-

Gene Bodies: 5-hmC is prominently found within the bodies of actively transcribed genes, where its levels positively correlate with gene expression.[2] This suggests a role in maintaining transcriptional elongation and fidelity.

-

Enhancers: Enhancer regions, particularly those in a "poised" or active state, show significant enrichment of 5-hmC. This localization is thought to maintain an open chromatin state, facilitating the binding of transcription factors.

-

Promoters: While generally depleted from CpG island promoters, 5-hmC can be found at the shores of these regions and at bivalent promoters, which carry both activating (H3K4me3) and repressive (H3K27me3) histone marks. This suggests a role in fine-tuning the expression of developmental genes.

Mechanisms of 5-hmC in Gene Expression Regulation

5-hmC influences gene expression through multiple interconnected mechanisms:

-

Modulating Chromatin Accessibility: The presence of 5-hmC can directly or indirectly lead to a more open and accessible chromatin structure, making the DNA more available for the binding of the transcriptional machinery.

-

Recruiting and Repelling DNA Binding Proteins ("Readers"): 5-hmC acts as a binding platform for a specific set of proteins while repelling others.

-

UHRF1: The SRA domain of UHRF1 (Ubiquitin-like, containing PHD and RING finger domains 1) can bind to 5-hmC with an affinity similar to that for 5-mC.[10][11][12] This interaction is thought to play a role in the maintenance of DNA methylation patterns.

-

MeCP2: While some studies suggest MeCP2 (Methyl-CpG-binding protein 2) can bind to 5-hmC, others indicate a stronger affinity for 5-mC.[13][14][15] The differential binding may be context-dependent and play a role in neuronal gene regulation.

-

MBD3: MBD3 (Methyl-CpG-binding domain protein 3) has been reported to bind to 5-hmC and is a component of the NuRD (Nucleosome Remodeling and Deacetylase) complex, suggesting a role in recruiting chromatin remodeling machinery to 5-hmC sites.[16][17]

-

-

A Stable Epigenetic Mark: In many cellular contexts, particularly in post-mitotic neurons, 5-hmC is a stable modification and not simply an intermediate. Its presence can directly influence the transcriptional state of a gene.

Quantitative Levels of 5-hmC

The abundance of 5-hmC varies significantly across different tissues and cell types, reflecting its diverse biological roles. The following tables summarize representative quantitative data on 5-hmC levels.

| Tissue/Cell Type | Organism | 5-hmC (% of total cytosines) | Reference |

| Brain (Cerebellum) | Human | 0.67% | [4] |

| Liver | Human | 0.46% | [4] |

| Kidney | Human | 0.38% | [4] |

| Colon | Human | 0.45% | [4] |

| Lung | Human | 0.14% | [4] |

| Heart | Human | 0.05% | [4] |

| Breast | Human | 0.05% | [4] |

| Placenta | Human | 0.06% | [4] |

| Embryonic Stem Cells | Mouse | ~0.15-0.2% | [5] |

| Colon Cancer Tissue | Human | 0.06% | [4] |

| Rectal Cancer Tissue | Human | 0.02% | [4] |

Table 1: Representative global 5-hmC levels in various human tissues and cell types.

| Gene | Cell Type/Condition | Fold Change in Expression | Reference |

| Wnt inhibitors (e.g., SFRPs, DKKs) | Pancreatic tumor cells with TET1 overexpression | Upregulated | [3] |

| Cardiac mesoderm patterning genes | TET knockout hESCs | Dysregulated | [18] |

| Neural fate genes | Tet3 knockout mESCs | Downregulated | [7] |

| Cardiac mesoderm genes | Tet3 knockout mESCs | Upregulated | [7] |

Table 2: Examples of gene expression changes associated with alterations in TET enzyme activity and 5-hmC levels.

Experimental Protocols for 5-hmC Analysis

Accurate detection and quantification of 5-hmC are crucial for understanding its biological functions. Several key techniques have been developed for this purpose.

Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-seq)

hMeDIP-seq is an antibody-based method for genome-wide profiling of 5-hmC.

Methodology:

-

Genomic DNA Extraction and Fragmentation: High-quality genomic DNA is extracted and fragmented to a desired size range (typically 200-500 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: The fragmented DNA is incubated with an antibody specific to 5-hmC.

-

Capture of Antibody-DNA Complexes: Protein A/G magnetic beads are used to capture the antibody-DNA complexes.

-

Washing and Elution: The beads are washed to remove non-specifically bound DNA, and the enriched 5-hmC-containing DNA is then eluted.

-

Library Preparation and Sequencing: The enriched DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.

Tet-Assisted Bisulfite Sequencing (TAB-seq)

TAB-seq is a method that allows for single-base resolution mapping of 5-hmC.[1][19][20][21][22]

Methodology:

-

Glucosylation of 5-hmC: The hydroxyl group of 5-hmC is protected by glucosylation using β-glucosyltransferase (β-GT).

-

Oxidation of 5-mC: A recombinant TET enzyme is used to oxidize 5-mC to 5-caC. The glucosylated 5-hmC is resistant to this oxidation.

-

Bisulfite Conversion: The DNA is then treated with sodium bisulfite, which converts unmethylated cytosine and 5-caC to uracil, while the protected 5-hmC remains as cytosine.

-

PCR Amplification and Sequencing: The converted DNA is amplified by PCR and sequenced. In the final sequence, cytosines represent the original locations of 5-hmC.

Oxidative Bisulfite Sequencing (oxBS-seq)

oxBS-seq is another method for single-base resolution mapping of 5-hmC, which involves a chemical oxidation step.[23][24][25][26][27]

Methodology:

-

Chemical Oxidation of 5-hmC: 5-hmC is selectively oxidized to 5-formylcytosine (5fC) using a chemical oxidant, such as potassium perruthenate. 5-mC remains unmodified.

-

Bisulfite Conversion: The oxidized DNA is treated with sodium bisulfite. Unmethylated cytosines and 5fC are converted to uracil, while 5-mC is protected.

-

Parallel Standard Bisulfite Sequencing (BS-seq): A parallel BS-seq experiment is performed on the same DNA sample without the initial oxidation step. In this reaction, both unmethylated cytosines are converted to uracil, while both 5-mC and 5-hmC remain as cytosine.

-

Comparison and Inference: By comparing the results of oxBS-seq and BS-seq, the levels of 5-hmC can be inferred at single-base resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for accurate and absolute quantification of global 5-hmC levels.[28][29][30][31]

Methodology:

-

Genomic DNA Digestion: Genomic DNA is enzymatically digested into individual nucleosides.

-

Chromatographic Separation: The nucleoside mixture is separated using liquid chromatography.

-

Mass Spectrometry Analysis: The separated nucleosides are ionized and their mass-to-charge ratios are measured by a mass spectrometer.

-

Quantification: The abundance of 5-hydroxymethyl-2'-deoxycytidine is quantified relative to the total amount of deoxycytidine.

Visualizing the Regulatory Landscape of 5-hmC

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows related to 5-hmC.

A simplified diagram of the active DNA demethylation pathway.

Experimental workflow for Tet-Assisted Bisulfite Sequencing (TAB-seq).

Regulation of Wnt signaling by TET enzymes.

Conclusion and Future Directions

5-hydroxymethylcytosine has transitioned from an obscure DNA modification to a central player in the epigenetic regulation of gene expression. Its dynamic nature, tissue-specific distribution, and multifaceted regulatory mechanisms highlight its importance in normal development and its dysregulation in various diseases, including cancer. The continued development of sensitive and high-resolution techniques for 5-hmC detection will undoubtedly uncover further intricacies of its function. For researchers and drug development professionals, understanding the roles of 5-hmC and its regulatory enzymes opens new avenues for diagnostic and therapeutic interventions targeting the epigenome. Future research will likely focus on elucidating the complete repertoire of 5-hmC reader proteins, the precise mechanisms by which 5-hmC influences chromatin architecture and transcription, and the therapeutic potential of modulating 5-hmC levels in disease.

References

- 1. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tissue-specific 5-hydroxymethylcytosine landscape of the human genome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TET1-mediated DNA hydroxymethylation activates inhibitors of the Wnt/β-catenin signaling pathway to suppress EMT in pancreatic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive evaluation of genome-wide 5-hydroxymethylcytosine profiling approaches in human DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oatext.com [oatext.com]

- 7. pnas.org [pnas.org]

- 8. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of epigenetic mechanisms in Notch signaling during development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recognition of 5-Hydroxymethylcytosine by the Uhrf1 SRA Domain | PLOS One [journals.plos.org]

- 11. Recognition of 5-hydroxymethylcytosine by the Uhrf1 SRA domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recognition of 5-Hydroxymethylcytosine by the Uhrf1 SRA Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MeCP2 binds to 5hmc enriched within active genes and accessible chromatin in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Binding Analysis of Methyl-CpG Binding Domain of MeCP2 and Rett Syndrome Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MeCP2 binds to 5hmC enriched within active genes and accessible chromatin in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. DNA methylation directs genomic localization of Mbd2 and Mbd3 in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. sketchviz.com [sketchviz.com]

- 19. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol | Springer Nature Experiments [experiments.springernature.com]

- 24. epigenie.com [epigenie.com]

- 25. oxBS-seq - CD Genomics [cd-genomics.com]

- 26. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]

- 28. Global DNA 5hmC Quantification by LC-MS/MS, DNA Hydroxymethylation Analysis | CD BioSciences [epigenhub.com]

- 29. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Sixth Base: An In-depth Guide to 5-Hydroxymethylcytosine Distribution in Mammalian Genomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetics, DNA methylation has long been a cornerstone of gene regulation research. The discovery of 5-hydroxymethylcytosine (5-hmC), an oxidized form of 5-methylcytosine (5mC), has added a new layer of complexity and intrigue to our understanding of the mammalian epigenome. Often referred to as the "sixth base," 5-hmC is not merely an intermediate in DNA demethylation but also a stable epigenetic mark with distinct genomic distribution and regulatory functions. This technical guide provides a comprehensive overview of the distribution of 5-hmC in mammalian genomes, detailing its localization, the pathways that govern its formation, and the methodologies used for its detection and analysis.

I. Quantitative Distribution of 5-hmC in Mammalian Tissues and Cells

The abundance of 5-hmC is highly variable across different tissues and cell types, in stark contrast to the relatively stable levels of 5-mC. This tissue-specific distribution underscores its potential role in cell identity and function. Generally, 5-hmC levels are highest in the central nervous system and embryonic stem cells, while being significantly lower in most peripheral tissues and cultured cell lines.

Global 5-hmC Levels in Human Tissues

The following table summarizes the global levels of 5-hmC in various normal human tissues, presented as a percentage of total cytosine or total nucleotides. These values highlight the significant inter-tissue variation.

| Tissue | 5-hmC Percentage of Total Cytosines/Nucleotides | Reference(s) |

| Brain (Cerebral Cortex) | 0.67% | [1] |

| Liver | 0.46% | [1] |

| Colon | 0.45% | [1] |

| Rectum | 0.57% | [1] |

| Kidney | 0.38% | [1] |

| Lung | 0.14% - 0.18% | [1] |

| Heart | 0.05% | [1] |

| Breast | 0.05% | [1] |

| Placenta | 0.06% | [1] |

Note: Values are approximate and can vary based on the specific detection method and individual samples.

Global 5-hmC Levels in Mouse Tissues

Similar to humans, 5-hmC levels in mice show considerable tissue-specific differences, with the brain exhibiting the highest abundance.

| Tissue | 5-hmC Percentage of Total Cytosines/Nucleotides | Reference(s) |

| Brain (Forebrain) | ~1.4% of total cytosines | [2] |

| Liver | Significantly lower than brain | [2] |

| Primary Hepatocytes | ~0.2% of total cytosines | [2] |

Note: Direct comparison between studies can be challenging due to different quantification methods.

5-hmC Levels in Cell Lines

Cultured cell lines, both primary and cancerous, generally exhibit dramatically reduced levels of 5-hmC compared to their tissues of origin.[1][3] This reduction is often associated with decreased expression of the TET enzymes responsible for 5-hmC generation.[3] For instance, several cancer cell lines, including HeLa, HCT116, and SW620, have been reported to have very low to undetectable levels of 5-hmC (<0.02%).[1]

II. Genomic Localization of 5-hmC

The distribution of 5-hmC across the genome is non-random and is enriched in specific genomic features, suggesting a key role in gene regulation.

-

Gene Bodies: 5-hmC is predominantly found within the bodies of actively transcribed genes.[4][5][6] The level of 5-hmC in gene bodies often positively correlates with the gene's expression level.[4][6]

-

Enhancers: A significant enrichment of 5-hmC is observed at both poised and active enhancer regions.[5][7][8] This localization is consistent with its role in fine-tuning gene expression. 5-hmC enrichment at enhancers is often associated with histone marks characteristic of active enhancers, such as H3K4me1 and H3K27ac.[7][8]

-

Promoters: While generally depleted at transcription start sites (TSSs), 5-hmC is found at the edges of CpG-rich promoters.[4] It is particularly enriched at the promoters of bivalent genes in embryonic stem cells, which carry both activating (H3K4me3) and repressive (H3K27me3) histone marks.[2]

-

Transcription Factor Binding Sites: 5-hmC is also enriched at the binding sites of various transcription factors, including pluripotency factors like OCT4 and NANOG in embryonic stem cells.[5][7] This suggests that 5-hmC may play a role in modulating the binding of these regulatory proteins to DNA.

III. Regulatory Pathways of 5-hmC Generation

The formation of 5-hmC is a tightly regulated enzymatic process, primarily catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases.

The TET-Mediated Oxidation Pathway

TET enzymes (TET1, TET2, and TET3) are Fe(II) and α-ketoglutarate (α-KG) dependent dioxygenases that catalyze the iterative oxidation of 5-mC. The first and most prevalent step is the conversion of 5-mC to 5-hmC. TET enzymes can further oxidize 5-hmC to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC), which are subsequently excised by Thymine-DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway, leading to active DNA demethylation.

References

- 1. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

5-Hydroxymethylcytosine (5-hmC): An In-Depth Technical Guide to its Role as a Biomarker in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications play a pivotal role in the regulation of gene expression and the maintenance of cellular identity. Among these, DNA methylation has long been a central focus of cancer research. However, the discovery of 5-hydroxymethylcytosine (5-hmC), an oxidation product of 5-methylcytosine (5-mC), has unveiled a new layer of complexity and opportunity in the field.[1][2] Once considered a mere intermediate in the DNA demethylation pathway, 5-hmC is now recognized as a stable epigenetic mark with distinct biological functions and significant implications for carcinogenesis. This technical guide provides a comprehensive overview of 5-hmC as a biomarker in cancer research, detailing its biological significance, diagnostic and prognostic value, and the methodologies for its detection and analysis.

The Biological Significance of 5-hmC in Cancer

The conversion of 5-mC to 5-hmC is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[1][2] These enzymes are dependent on α-ketoglutarate (α-KG) and Fe(II) as co-factors. The dysregulation of this pathway is a common feature in many cancers.

A hallmark of many tumors is the global loss of 5-hmC.[1][3][4] This reduction can occur through various mechanisms, including mutations in TET genes, which are frequently observed in hematological malignancies, or through the inhibition of TET enzymes by oncometabolites. A notable example is the accumulation of 2-hydroxyglutarate (2-HG) resulting from mutations in the isocitrate dehydrogenase (IDH) genes, which competitively inhibits TET enzyme activity.

The reduction in 5-hmC levels has profound effects on the epigenetic landscape of cancer cells, leading to altered gene expression profiles that can promote tumor growth, progression, and metastasis.

5-hmC as a Diagnostic Biomarker

The distinct 5-hmC signatures between normal and cancerous tissues, as well as its stability in circulating cell-free DNA (cfDNA), position it as a promising non-invasive biomarker for cancer detection.

Tissue-Based Diagnostics

Studies have consistently shown a significant depletion of 5-hmC in various solid tumors compared to their normal tissue counterparts. This differential hydroxymethylation can be leveraged for diagnostic purposes.

Liquid Biopsy for Early Cancer Detection

The analysis of 5-hmC in cfDNA offers a minimally invasive approach for early cancer diagnosis. Several studies have demonstrated the potential of cfDNA 5-hmC profiles to distinguish cancer patients from healthy individuals with high sensitivity and specificity.

5-hmC as a Prognostic Biomarker

Beyond its diagnostic potential, the level of 5-hmC has been shown to correlate with clinical outcomes in a variety of cancers, making it a valuable prognostic marker.

Correlation with Disease Progression and Survival

A widespread observation is that lower levels of global 5-hmC in tumor tissues are associated with more aggressive disease, including increased tumor size, lymph node metastasis, and advanced tumor stage.[5][6] Consequently, reduced 5-hmC levels often correlate with poorer overall survival and disease-free survival.[6][7][8]

Data Presentation: Quantitative Analysis of 5-hmC in Cancer

The following tables summarize the quantitative data on 5-hmC levels in various cancers, its prognostic value, and its diagnostic accuracy as a biomarker.

Table 1: Global 5-hmC Levels in Cancer vs. Normal Tissues

| Cancer Type | Tissue Type | 5-hmC Level/Change | Reference(s) |

| Colorectal Cancer | Tumor | ~6-fold reduction compared to adjacent normal tissue | [9] |

| Colorectal Cancer | Tumor | 7.7 to 28-fold less than normal colorectal tissue | [10] |

| Colorectal Cancer | Tumor | Median 0.05% (vs. 0.07% in normal) | [11] |

| Lung Cancer (Squamous Cell) | Tumor | Up to 5-fold reduction compared to normal lung tissue | [1][12] |

| Brain Cancer | Tumor | Up to >30-fold lower than in normal brain | [1][12] |

| Breast Cancer | Tumor | Profoundly reduced compared to normal tissue | [3][4] |

| Prostate Cancer | Tumor | Profoundly reduced compared to normal tissue | [3][4][13] |

| Liver Cancer (HCC) | Tumor | 4 to 5-fold lower content compared to tumor-adjacent tissues | [14] |

Table 2: Prognostic Value of 5-hmC Levels in Cancer

| Cancer Type | Biomarker | Patient Cohort | Hazard Ratio (HR) for Overall Survival (OS) / Disease-Free Survival (DFS) | Reference(s) |

| Various Cancers (Meta-analysis) | Low 5-hmC | 1736 patients | OS: HR = 1.76 (95% CI: 1.41-2.11); DFS: HR = 1.28 (95% CI: 0.60-1.96) | [6] |

| Lung Cancer | Low cfDNA 5-hmC signature | 97 patients | OS (Validation set): HR = 0.22 (95% CI: 0.09-0.57) | [15][16][17] |

| Breast Cancer (ER/PR-negative) | Low 5-hmC | Not specified | DSS: AHR = 2.77 (p = 0.002); DFS: AHR = 2.69 (p = 0.006) | [7] |

| Lung Cancer (NSCLC) | Low 5-hmC | 208 patients | Significantly lower 5-year overall survival rate (P<0.001) | [5][8] |

| Lung Cancer (ICI treatment) | Low cfDNA 5-hmC signature | 85 patients | PFS (Validation set): HR = 0.12 (95% CI: 0.03-0.54) | [18] |

Table 3: Diagnostic Accuracy of cfDNA 5-hmC for Cancer Detection

| Cancer Type(s) | Patient Cohort | Sensitivity | Specificity | Area Under the Curve (AUC) | Reference(s) |

| Colorectal Cancer | 24 patients, 35 controls (Validation) | 83% | 94% | 0.95 | [19] |

| Gastric Cancer | 25 patients, 35 controls (Validation) | 92% | 91% | 0.93 | [19] |

| Esophageal Cancer | 150 patients, 177 controls | 93.75% | 85.71% | 0.947 | [19] |

| Colorectal Cancer (cfDNA & tissue) | 14 patients (Tissue validation) | 86% | 100% | 0.96 | [20] |

| Lung, Colorectal, etc. (Pan-cancer) | Not specified | Stage I: 89.3%, Stage II: 94.1% | Not specified | Not specified | [21] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental procedures is crucial for a deeper understanding of 5-hmC's role in cancer research.

TET Enzyme-Mediated 5-mC Oxidation Pathway

The following diagram illustrates the enzymatic conversion of 5-methylcytosine to its oxidized derivatives by TET enzymes and the factors that regulate this process.

Experimental Workflow for 5-hmC Analysis

This diagram outlines a general workflow for the analysis of 5-hmC from sample collection to data analysis.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of 5-hmC. Below are overviews of key experimental protocols.

(Hydroxy)methylated DNA Immunoprecipitation Sequencing ((h)MeDIP-seq)

This antibody-based enrichment method is used to identify regions of the genome with high levels of 5-hmC.

-

DNA Fragmentation: Genomic DNA is sheared to a desired size range (typically 200-800 bp) using sonication or enzymatic digestion.

-

Denaturation: The fragmented DNA is denatured to produce single-stranded DNA.

-

Immunoprecipitation: The single-stranded DNA is incubated with an antibody specific to 5-hydroxymethylcytosine.

-

Capture: Antibody-bound DNA fragments are captured using magnetic beads conjugated with a secondary antibody (e.g., Protein A/G).

-

Washing: The beads are washed to remove non-specifically bound DNA.

-

Elution and DNA Purification: The enriched DNA is eluted from the beads and purified.

-

Library Preparation and Sequencing: The purified, 5-hmC-enriched DNA is used to prepare a sequencing library for high-throughput sequencing.

5-hmC Selective Chemical Labeling (5hmC-Seal)

This method utilizes a chemical labeling approach for the specific enrichment of 5-hmC-containing DNA fragments.

-

Glucosylation: A modified glucose moiety containing an azide group is transferred to the hydroxyl group of 5-hmC by T4 β-glucosyltransferase (β-GT).

-

Biotinylation: A biotin molecule is attached to the azide group via a click chemistry reaction.

-

DNA Fragmentation: The biotin-labeled genomic DNA is fragmented.

-

Enrichment: The biotin-labeled DNA fragments are captured using streptavidin-coated magnetic beads.

-

Library Preparation and Sequencing: The enriched DNA is then used for sequencing library preparation and subsequent high-throughput sequencing.

TET-Assisted Bisulfite Sequencing (TAB-seq)

TAB-seq allows for the single-base resolution analysis of 5-hmC.

-

Protection of 5-hmC: The hydroxyl group of 5-hmC is protected by glucosylation using T4 β-glucosyltransferase (β-GT).

-

Oxidation of 5-mC: TET enzymes are used to oxidize 5-mC to 5-carboxylcytosine (5-caC). The glucosylated 5-hmC is resistant to this oxidation.

-

Bisulfite Conversion: The DNA is then treated with sodium bisulfite, which converts unmethylated cytosine and 5-caC to uracil, while the protected 5-hmC remains as cytosine.

-

PCR Amplification: The converted DNA is amplified by PCR, where uracils are read as thymines.

-

Sequencing and Analysis: The amplified DNA is sequenced, and by comparing the sequence to the original genome, the locations of 5-hmC can be identified as cytosines that were not converted.

Mass Spectrometry for Global 5-hmC Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for quantifying the global levels of 5-hmC in a DNA sample.

-

DNA Digestion: Genomic DNA is enzymatically digested into individual nucleosides.

-

Chromatographic Separation: The nucleoside mixture is separated using high-performance liquid chromatography (HPLC).

-

Mass Spectrometry Analysis: The separated nucleosides are ionized and their mass-to-charge ratios are measured by a mass spectrometer.

-

Quantification: The abundance of 5-hydroxymethyl-2'-deoxycytidine (5-hmdC) is quantified relative to other deoxyribonucleosides (e.g., deoxyguanosine) to determine the global 5-hmC content.

Conclusion

5-hydroxymethylcytosine has emerged as a critical epigenetic modification with profound implications for cancer biology. Its widespread depletion in tumors, coupled with its stability and detectability in both tissue and liquid biopsies, establishes it as a powerful biomarker for cancer diagnosis, prognosis, and potentially for monitoring treatment response. The continued development and refinement of methodologies for 5-hmC analysis will further unlock its clinical utility and provide deeper insights into the epigenetic underpinnings of cancer. This technical guide serves as a foundational resource for researchers and clinicians seeking to leverage the potential of 5-hmC in the fight against cancer.

References

- 1. 5-hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. scienceopen.com [scienceopen.com]

- 4. oncotarget.com [oncotarget.com]

- 5. Low level of 5-Hydroxymethylcytosine predicts poor prognosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decreased 5-hydroxymethylcytosine levels correlate with cancer progression and poor survival: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Low level of 5-Hydroxymethylcytosine predicts poor prognosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of the sixth DNA base 5-hydroxymethylcytosine in colorectal cancer tissue and C-26 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Global changes of 5-hydroxymethylcytosine and 5-methylcytosine from normal to tumor tissues are associated with carcinogenesis and prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Hydroxymethylcytosine is strongly depleted in human cancers but its levels do not correlate with IDH1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dysregulation and prognostic potential of 5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC) levels in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cell-Free DNA 5-Hydroxymethylcytosine Signatures for Lung Cancer Prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell-Free DNA 5-Hydroxymethylcytosine Signatures for Lung Cancer Prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Towards precision medicine: advances in 5-hydroxymethylcytosine cancer biomarker discovery in liquid biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5-Hydroxymethylcytosine signatures in circulating cell-free DNA as diagnostic biomarkers for human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Dynamic Pathway of DNA Demethylation: A Focus on 5-Hydroxymethylcytosine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation, a fundamental epigenetic modification, plays a critical role in regulating gene expression, cellular differentiation, and maintaining genome stability. For decades, 5-methylcytosine (5mC) was considered a stable repressive mark. However, the discovery of 5-hydroxymethylcytosine (5hmC), an oxidized derivative of 5mC, has revolutionized our understanding of DNA demethylation, revealing a dynamic and intricate pathway. This guide provides a comprehensive overview of the enzymatic cascade that governs the removal of DNA methylation through 5hmC, detailing the key molecular players, their kinetics, and the experimental methodologies used to investigate this crucial biological process.

The Core Pathway: From 5mC to Unmodified Cytosine

The journey from a methylated to an unmethylated cytosine can occur through two primary mechanisms: passive, replication-dependent dilution and an active, enzymatic-driven process. The active pathway, which is the focus of this guide, is initiated by the Ten-Eleven Translocation (TET) family of dioxygenases.

The TET enzymes (TET1, TET2, and TET3) iteratively oxidize 5mC. This process begins with the conversion of 5mC to 5hmC.[1] Subsequently, TET enzymes can further oxidize 5hmC to 5-formylcytosine (5fC) and then to 5-carboxylcytosine (5caC).[1][2] These latter modifications, 5fC and 5caC, are recognized and excised by Thymine DNA Glycosylase (TDG) as part of the Base Excision Repair (BER) pathway, ultimately leading to the replacement of the modified base with an unmodified cytosine.[2][3]

Signaling Pathway of Active DNA Demethylation

References

- 1. TET enzymes - Wikipedia [en.wikipedia.org]

- 2. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymine DNA Glycosylase Can Rapidly Excise 5-Formylcytosine and 5-Carboxylcytosine: POTENTIAL IMPLICATIONS FOR ACTIVE DEMETHYLATION OF CpG SITES - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Hydroxycytosine in Embryonic Stem Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-hydroxymethylcytosine (5hmC) is a pivotal epigenetic modification in embryonic stem cells (ESCs), playing a crucial role in the maintenance of pluripotency and the regulation of differentiation. This technical guide provides an in-depth overview of the function of 5hmC in ESCs, detailing the molecular players involved, the experimental methodologies to study this epigenetic mark, and its impact on key signaling pathways. Quantitative data on the dynamics of 5hmC during differentiation and the consequences of its dysregulation are presented in structured tables for clear comparison. Furthermore, this guide includes detailed diagrams of experimental workflows and signaling pathways to provide a comprehensive resource for researchers in the field.

Introduction: 5-Hydroxycytosine in the Epigenetic Landscape of Embryonic Stem Cells

5-hydroxymethylcytosine (5hmC) is a DNA modification derived from the oxidation of 5-methylcytosine (5mC), a reaction catalyzed by the Ten-eleven translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[1][2] In embryonic stem cells, 5hmC is not merely an intermediate in DNA demethylation but also a stable epigenetic mark with distinct regulatory functions.[3] TET enzymes, particularly TET1 and TET2, are highly expressed in ESCs and are essential for maintaining the pluripotent state.[2][4]

The genomic distribution of 5hmC in ESCs is non-random, with enrichment observed in gene bodies, enhancers, and the promoters of developmental regulators.[5][6][7] This localization suggests a role for 5hmC in fine-tuning gene expression programs that govern the balance between self-renewal and differentiation. As ESCs differentiate, global levels of 5hmC decrease, accompanied by changes in the expression of lineage-specific genes.[4][8] The loss of TET enzyme function in ESCs leads to impaired differentiation, promoter hypermethylation, and deregulation of genes crucial for embryonic development.[9][10]

Quantitative Dynamics of 5hmC and Gene Expression During ESC Differentiation

The transition from pluripotency to a differentiated state is marked by significant changes in the epigenome, including the levels and distribution of 5hmC. The following tables summarize key quantitative data from studies on mouse and human ESCs.

Table 1: Global Levels of 5-methylcytosine (5mC) and 5-hydroxycytosine (5hmC) During Mouse ESC Differentiation

| Days of Differentiation | Relative 5mC Level (%) | Relative 5hmC Level (%) |

| 0 (Undifferentiated) | 100 | 100 |

| 3 | 105 | 80 |

| 5 | 110 | 60 |

| 7 | 115 | 45 |

| 11 | 120 | 30 |

Data synthesized from mass spectrometry analysis of mouse ESCs undergoing differentiation.[1] Levels are normalized to the undifferentiated state.

Table 2: Gene Expression Changes in TET Triple Knockout (TKO) Mouse Embryoid Bodies (EBs)

| Gene Regulation Status | Number of Deregulated Genes |

| Down-regulated | 1072 |

| Up-regulated | 729 |

Data from microarray analysis comparing wild-type (WT) and TET1/2/3 triple knockout (TKO) EBs, highlighting the significant number of genes deregulated in the absence of TET enzymes.[10]

Table 3: Association of 5hmC and 5mC Changes with Gene Expression During Human ESC Neuronal Differentiation

| Epigenetic Change in Gene Region | Associated Gene Expression Change | Statistical Significance (p-value) |

| Gain of 5mC in Promoter | Down-regulation | 0.002 |

| Loss of 5mC in Promoter | Up-regulation | 0.010 |

| Gain of 5hmC in Gene Body | Up-regulation | 1.8 x 10-5 |

| Loss of 5mC in Gene Body | Up-regulation | 0.003 |

This table illustrates the correlation between changes in 5mC and 5hmC at different genomic locations and the corresponding changes in gene expression during the differentiation of human ESCs into neural progenitors.[8]

Experimental Protocols for 5hmC Analysis in Embryonic Stem Cells

A variety of techniques are available to study the genomic distribution and abundance of 5hmC. The choice of method depends on the specific research question, the required resolution, and available resources.

Hydroxymethylated DNA Immunoprecipitation followed by Sequencing (hMeDIP-seq)

hMeDIP-seq is an antibody-based enrichment method used to map the genome-wide distribution of 5hmC.

Methodology:

-

Genomic DNA Isolation and Fragmentation: Isolate high-quality genomic DNA from ESCs. Shear the DNA to an average fragment size of 200-500 bp using sonication.

-

Denaturation and Immunoprecipitation: Denature the fragmented DNA by heating. Incubate the single-stranded DNA with a specific antibody against 5hmC.

-

Immune Complex Capture: Capture the DNA-antibody complexes using protein A/G-coupled magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound DNA. Elute the enriched 5hmC-containing DNA fragments.

-

Library Preparation and Sequencing: Prepare a sequencing library from the eluted DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of 5hmC enrichment (peaks).

Glucosylation, Periodate Oxidation, Biotinylation, and Sequencing (GLIB-seq)

GLIB-seq is a chemical-based method for the enrichment of 5hmC-containing DNA fragments.[11][12]

Methodology:

-

Glucosylation: Treat fragmented genomic DNA with T4 β-glucosyltransferase (β-GT) to transfer a glucose moiety to the hydroxyl group of 5hmC.

-

Periodate Oxidation: Oxidize the glucose with sodium periodate to generate aldehyde groups.

-

Biotinylation: React the aldehyde groups with an aldehyde-reactive biotin probe to attach biotin to the modified 5hmC sites.

-

Enrichment: Capture the biotinylated DNA fragments using streptavidin-coated magnetic beads.

-

Elution, Library Preparation, and Sequencing: Elute the enriched DNA, prepare sequencing libraries, and perform high-throughput sequencing.

Oxidative Bisulfite Sequencing (oxBS-seq) and TET-Assisted Bisulfite Sequencing (TAB-seq)

These methods provide single-base resolution maps of 5hmC.

-

oxBS-seq: This technique involves a chemical oxidation step that converts 5hmC to 5-formylcytosine (5fC).[2][13][14] Subsequent bisulfite treatment converts both cytosine and 5fC to uracil, while 5mC remains unchanged. By comparing the results of oxBS-seq with standard bisulfite sequencing (BS-seq), the positions of 5hmC can be inferred.[2][13][14]

-

TAB-seq: In this method, the 5hmC is first protected by glucosylation.[15] Then, TET enzymes are used to oxidize 5mC to 5-carboxylcytosine (5caC). Bisulfite treatment then converts cytosine and 5caC to uracil, while the protected 5hmC is read as cytosine. This allows for the direct detection of 5hmC at single-base resolution.[15]

5hmC in the Regulation of Signaling Pathways in ESC Differentiation

5hmC plays a critical role in modulating the activity of key signaling pathways that control ESC fate. The interplay between TET enzymes, 5hmC, and transcription factors is central to this regulation.

The Core Pluripotency Network and TGF-β Signaling

The core pluripotency network in ESCs is governed by the transcription factors Oct4, Sox2, and Nanog.[3][16] The TGF-β signaling pathway, which is crucial for both maintaining pluripotency and directing differentiation, interacts with this network.[17][18][19] Smad proteins, the intracellular mediators of TGF-β signaling, are known to co-occupy genomic regions with the core pluripotency factors.[17]

TET enzymes and the resulting 5hmC modifications are thought to regulate the accessibility of these transcription factors to their target genes. For instance, 5hmC is enriched at the binding sites of pluripotency factors like NANOG and OCT4.[6] It is hypothesized that 5hmC helps to maintain an open chromatin state at these sites, allowing for the dynamic regulation of genes involved in self-renewal and differentiation.

Conclusion and Future Directions

5-hydroxycytosine is a critical epigenetic modification that is intricately involved in the regulation of embryonic stem cell pluripotency and differentiation. The dynamic interplay between TET enzymes, 5hmC, and the core transcriptional machinery ensures the faithful execution of developmental programs. The experimental techniques outlined in this guide provide a robust toolkit for researchers to further unravel the complexities of 5hmC-mediated gene regulation. Future research will likely focus on the precise mechanisms by which 5hmC influences the binding of specific transcription factors and the recruitment of chromatin remodeling complexes, offering new avenues for controlling stem cell fate for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. epigenie.com [epigenie.com]

- 3. Subtelomeric hotspots of aberrant 5-hydroxymethylcytosine-mediated epigenetic modifications during reprogramming to pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamic regulation of 5-hydroxymethylcytosine in mouse ES cells and during differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 5-hydroxymethylcytosine is associated with enhancers and gene bodies in human embryonic stem cells [escholarship.org]

- 7. Role of TGF-beta Signaling in Embryonic Stem Cell Maintenance and Endodermal Differe - Alan Mullen [grantome.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Genome-wide mapping of 5-hydroxymethylcytosine in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Loss of Tet enzymes compromises proper differentiation of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The GLIB technique for genome-wide mapping of 5-hydroxymethylcytosine. – CIRM [cirm.ca.gov]

- 12. The GLIB technique for genome-wide mapping of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oxBS-Seq, An Epigenetic Sequencing Method for Distinguishing 5mC and 5mhC - CD Genomics [cd-genomics.com]

- 14. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. High-Resolution Analysis of 5-Hydroxymethylcytosine by TET-Assisted Bisulfite Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Integrating 5-Hydroxymethylcytosine into the Epigenomic Landscape of Human Embryonic Stem Cells | PLOS Genetics [journals.plos.org]

- 17. TGF-β Family Signaling in Embryonic and Somatic Stem-Cell Renewal and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of embryonic stem cell self-renewal and differentiation by TGF-beta family signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. TGF-beta Family Signaling in Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

The "Sixth Base" of DNA: An In-depth Technical Guide to 5-Hydroxymethylcytosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetics, beyond the canonical four bases of DNA, several modifications play a pivotal role in regulating gene expression and cellular function. Among these, 5-hydroxymethylcytosine (5hmC), often dubbed the "sixth base," has emerged as a critical player.[1] Discovered in mammalian DNA in 2009, 5hmC is not merely a transient intermediate in the DNA demethylation pathway but also a stable epigenetic mark with distinct biological functions.[1] This technical guide provides a comprehensive overview of 5hmC, from its biochemical origins to its role in health and disease, with a focus on its detection, quantification, and the signaling pathways that govern its presence.

The Biology of 5-Hydroxymethylcytosine

5-Hydroxymethylcytosine is generated through the oxidation of 5-methylcytosine (5mC), a reaction catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[1][2][3] These enzymes are dependent on Fe(II) and α-ketoglutarate as co-factors.[3] The biological significance of 5hmC is multifaceted. It is an essential intermediate in the process of active DNA demethylation, where it can be further oxidized by TET enzymes to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC), which are then excised by thymine-DNA glycosylase (TDG) and replaced with an unmodified cytosine through the base excision repair (BER) pathway.[3][4]

Beyond its role in demethylation, 5hmC is a stable epigenetic mark in its own right, particularly enriched in the central nervous system and embryonic stem cells.[2] Its presence in gene bodies is often positively correlated with gene expression, suggesting a role in transcriptional regulation.[5][6] The distribution of 5hmC is tissue-specific and its levels are dynamically regulated during development and cellular differentiation.[7]

Signaling Pathways Regulating 5-Hydroxymethylcytosine

The generation and maintenance of 5hmC levels are tightly controlled by signaling pathways that modulate the activity of TET enzymes. These pathways involve a complex interplay of co-factors, inhibitors, and protein-protein interactions.

Caption: Regulation of TET enzyme activity and the generation of 5hmC.

Quantitative Levels of 5-Hydroxymethylcytosine

The abundance of 5hmC varies significantly across different human tissues and is often dysregulated in disease states such as cancer.

Table 1: 5-Hydroxymethylcytosine Levels in Normal Human Tissues

| Tissue Type | 5hmC (% of total cytosines) | Reference |

| Brain | ~0.67% | [8] |

| Liver | ~0.46% | [8] |

| Kidney | ~0.38% | [8] |

| Colorectal | 0.45 - 0.57% | [8] |

| Lung | ~0.18% | [8] |

| Heart | ~0.05% | [8] |

| Breast | ~0.06% | [8] |

| Placenta | ~0.05% | [8] |

Table 2: Alterations in 5-Hydroxymethylcytosine Levels in Cancer

| Cancer Type | Change in Global 5hmC Levels | Reference |

| Colorectal Cancer | Significantly reduced (0.02-0.06% vs. 0.46-0.57% in normal) | [8] |

| Melanoma | Almost complete loss compared to benign nevi | [9] |

| Bladder Cancer | Global loss | [10] |

| Brain Tumors | Global loss | [10] |

| Pancreatic Cancer | Global loss | [10] |

| Breast Cancer | Global loss | [10] |

| Cutaneous T-cell Lymphoma | Gradual loss with increasing tumor aggressiveness | [10] |

Experimental Protocols for 5-Hydroxymethylcytosine Detection

Several methods have been developed to detect and quantify 5hmC, each with its own advantages and limitations. Here, we provide an overview of the key experimental protocols.

TET-Assisted Bisulfite Sequencing (TAB-Seq)

TAB-seq is a method that allows for the single-base resolution mapping of 5hmC.[11][12]

Experimental Workflow for TAB-Seq

Caption: Workflow for TET-Assisted Bisulfite Sequencing (TAB-Seq).

Methodology:

-

Protection of 5hmC: Genomic DNA is treated with β-glucosyltransferase (β-GT) to specifically add a glucose moiety to the hydroxyl group of 5hmC, forming 5-glucosyl-hydroxymethylcytosine (ghmC). This modification protects 5hmC from subsequent oxidation.[11][12]

-

Oxidation of 5mC: The DNA is then treated with a TET enzyme (typically recombinant TET1) to oxidize 5mC to 5-carboxylcytosine (5caC).[11][12]

-

Bisulfite Conversion: The DNA is subjected to standard sodium bisulfite treatment. During this step, unmodified cytosine and 5caC are deaminated to uracil, while the protected ghmC remains as cytosine.[12]

-

PCR Amplification and Sequencing: The treated DNA is amplified by PCR, during which uracils are replaced by thymines. The resulting library is then sequenced.

-

Data Analysis: By comparing the sequenced data to the reference genome, cytosines that remain as cytosines represent the original 5hmC sites.

Oxidative Bisulfite Sequencing (oxBS-Seq)

oxBS-seq is another method to distinguish 5mC from 5hmC at single-base resolution.[13]

Methodology:

-

Chemical Oxidation of 5hmC: Genomic DNA is treated with potassium perruthenate (KRuO4), which specifically oxidizes 5hmC to 5-formylcytosine (5fC). 5mC remains unmodified.[13]

-

Bisulfite Conversion: The oxidized DNA is then treated with sodium bisulfite. This converts unmodified cytosine and 5fC to uracil, while 5mC is resistant to this conversion.

-

Parallel Standard Bisulfite Sequencing (BS-Seq): A parallel experiment is performed on the same genomic DNA without the initial oxidation step. In this standard BS-seq, both unmodified cytosine and 5hmC are converted to uracil, while 5mC remains as cytosine.

-

PCR Amplification and Sequencing: Both the oxBS-treated and BS-treated DNA are amplified and sequenced.

-

Data Analysis: The locations of 5mC are identified from the oxBS-seq data (reads as cytosine). The locations of both 5mC and 5hmC are identified from the standard BS-seq data (reads as cytosine). By subtracting the 5mC positions from the combined 5mC/5hmC positions, the locations of 5hmC can be inferred.[13]

Antibody-Based 5hmC Immunoprecipitation Sequencing (hMeDIP-Seq)

hMeDIP-seq is an affinity-based method for genome-wide profiling of 5hmC.[8][14]

Methodology:

-

DNA Fragmentation: Genomic DNA is fragmented into smaller pieces, typically by sonication.

-

Immunoprecipitation: The fragmented DNA is incubated with an antibody that specifically recognizes and binds to 5hmC.

-

Capture and Elution: The antibody-DNA complexes are captured, and the unbound DNA is washed away. The enriched 5hmC-containing DNA fragments are then eluted.

-

Library Preparation and Sequencing: The enriched DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are mapped to the reference genome to identify regions enriched with 5hmC.

Conclusion

5-Hydroxymethylcytosine has fundamentally expanded our understanding of epigenetic regulation. As a stable epigenetic mark with dynamic regulation and tissue-specific distribution, 5hmC plays a crucial role in development and is increasingly implicated in a range of diseases, most notably cancer and neurological disorders. The development of sophisticated detection methods, such as TAB-seq and oxBS-seq, has enabled researchers to map this "sixth base" at high resolution, providing invaluable insights into its genomic localization and function. For professionals in research and drug development, a thorough understanding of 5hmC biology and the methodologies to study it are paramount for identifying novel biomarkers and therapeutic targets. As research in this field continues to evolve, the full spectrum of 5hmC's role in cellular processes and its potential for clinical applications will undoubtedly become clearer.

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oatext.com [oatext.com]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]

- 7. researchgate.net [researchgate.net]

- 8. hMeDIP-seq | Epigenetics - CD Genomics [cd-genomics.com]

- 9. researchgate.net [researchgate.net]